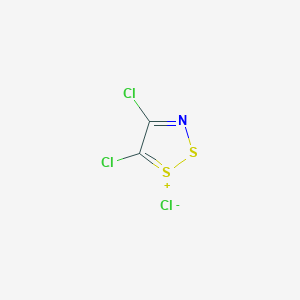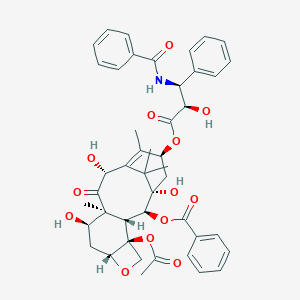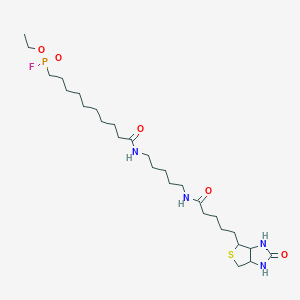
1-Tosyl-3-pyrrolidinol Tosylate
説明
1-Tosyl-3-pyrrolidinol Tosylate, also known as N-(para-Tolylsulfonyl)-®-3-pyrrolidinol, is a chemical compound with the molecular formula C18H21NO5S2 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 1-Tosyl-3-pyrrolidinol Tosylate can be achieved from Methyl p-toluenesulfonate and 1-Tosyl-3-pyrrolidinol . Another method involves the transformation of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl), creating what is termed an organic tosylate or mesylate .Molecular Structure Analysis
The 1-Tosyl-3-pyrrolidinol Tosylate molecule contains a total of 49 bonds. There are 28 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 sulfonate (thio-/dithio-), 1 sulfonamide (thio-/dithio-), and 1 Pyrrolidine .Chemical Reactions Analysis
Tosylates are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen . The laboratory synthesis of isopentenyl diphosphate, a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and b-carotene, was accomplished by first converting the alcohol into an organic tosylate, then displacing the tosylate group with an inorganic pyrophosphate nucleophile .Physical And Chemical Properties Analysis
1-Tosyl-3-pyrrolidinol Tosylate is a solid substance that is soluble in Acetone, Dichloromethane, Ethyl Acetate, and Methanol . It has a molecular weight of 395.49 .科学的研究の応用
Chiral Synthesis of Pharmaceuticals
1-Tosyl-3-pyrrolidinol Tosylate: is a chiral compound that can be used as a building block in the synthesis of various optically active pharmaceuticals . Its ability to impart chirality makes it valuable for creating drugs with specific desired effects that depend on the orientation of their molecular components.
Enzymatic Esterification
This compound is used in enzymatic esterification processes. The stereoselective nature of enzymes allows for the preparation of specific enantiomers of esters, which are crucial in the development of enantioselective drugs .
Proteomics Research
In proteomics, 1-Tosyl-3-pyrrolidinol Tosylate can be utilized to modify peptides and proteins. This modification can help in studying protein structure and function, as well as in the development of new methods for protein purification and analysis .
Regioselective Microbial Hydroxylation
The compound serves as a substrate for regioselective microbial hydroxylation, a process that introduces hydroxyl groups into specific positions of organic molecules. This is particularly useful in the field of green chemistry for the synthesis of complex organic compounds .
Kinetic Resolution
1-Tosyl-3-pyrrolidinol Tosylate: is involved in kinetic resolution processes to separate racemic mixtures of chiral compounds. This is essential in the production of single-enantiomer drugs, which can have more predictable pharmacological profiles .
Ligand for Asymmetric Catalysis
It can act as a ligand in asymmetric catalysis, which is a type of catalysis that creates chiral molecules from achiral or racemic starting materials. This application is crucial in industrial chemistry for the production of chiral intermediates .
作用機序
Target of Action
It is known to be used in proteomics research , which suggests that it may interact with proteins or other biological molecules.
Mode of Action
1-Tosyl-3-pyrrolidinol Tosylate is known for its role in facilitating nucleophilic substitution reactions. The tosyl groups in the compound are known to protect amines and enhance the electrophilicity of adjacent carbons, thus facilitating these reactions.
Biochemical Pathways
Given its role in facilitating nucleophilic substitution reactions, it may be involved in various biochemical reactions where such mechanisms are required.
Result of Action
Given its role in facilitating nucleophilic substitution reactions, it can be inferred that it may influence the formation or modification of various biological molecules.
Safety and Hazards
特性
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLVVAXXZWTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567065 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-3-pyrrolidinol Tosylate | |
CAS RN |
131912-34-0 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

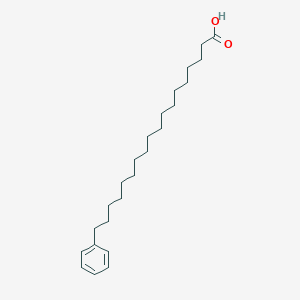
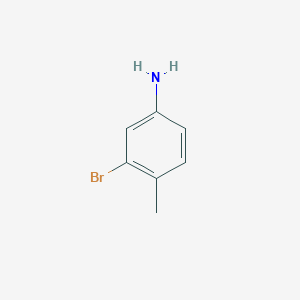
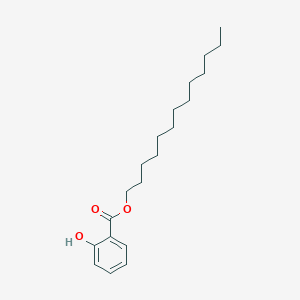
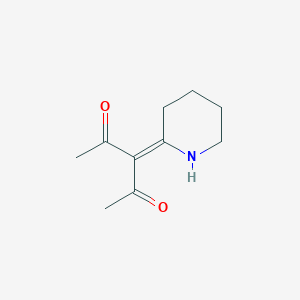



![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)
